molecular formula C12H13ClN4 B1467393 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine CAS No. 1111849-84-3

6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine

Cat. No.: B1467393
CAS No.: 1111849-84-3
M. Wt: 248.71 g/mol
InChI Key: FCRDKUIMFSCGRS-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Biochemical Analysis

Biochemical Properties

6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial complex I electron transport inhibitors, affecting the electron transport chain and cellular respiration . Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact mitochondrial function, leading to changes in ATP production and cellular energy metabolism . Furthermore, it may alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation, thereby affecting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit mitochondrial complex I, disrupting the electron transport chain and reducing ATP production . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in mitochondrial activity, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved cellular energy metabolism . At higher doses, it may cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in cellular energy production, redox balance, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Additionally, its distribution within different cellular compartments can affect its activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its function and activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidin-4-amine and 4-chloropyridine.

    Chlorination: The 2-methylpyrimidin-4-amine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

    Coupling Reaction: The chlorinated intermediate is then coupled with 2-(pyridin-4-yl)ethylamine under basic conditions, often using a base such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale chlorination: Using continuous flow reactors to ensure efficient chlorination.

    Automated coupling reactions: Employing automated systems to handle the coupling reaction, ensuring consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine: Lacks the chlorine atom at the 6-position.

    6-chloro-2-methylpyrimidin-4-amine: Lacks the pyridin-4-yl ethyl group.

Uniqueness

    Structural Features: The presence of both pyrimidine and pyridine rings, along with the chlorine atom, makes it unique.

    Chemical Reactivity: The compound’s ability to undergo various chemical reactions due to the presence of reactive sites.

Properties

IUPAC Name

6-chloro-2-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-4-10-2-5-14-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRDKUIMFSCGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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